molecular formula C19H16FNO3S B302169 3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione

3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione

Numéro de catalogue B302169
Poids moléculaire: 357.4 g/mol
Clé InChI: DUOSSFORSUAFLL-YVLHZVERSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione, also known as FMB-TZD, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FMB-TZD belongs to the class of thiazolidinediones, which are known for their antidiabetic and anti-inflammatory properties.

Mécanisme D'action

The mechanism of action of 3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is known to inhibit the activity of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, this compound enhances insulin signaling, leading to improved glucose uptake and glycemic control. This compound has also been shown to inhibit the activity of Akt, a protein kinase that plays a critical role in cell survival and proliferation. This inhibition leads to apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of PTP1B and Akt, leading to improved insulin signaling and apoptosis of cancer cells. In vivo studies have shown that this compound improves glucose uptake and glycemic control in animal models of type 2 diabetes. This compound has also been shown to inhibit the growth of cancer cells in animal models of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments include its ability to inhibit the activity of PTP1B and Akt, leading to improved insulin signaling and apoptosis of cancer cells. This compound is also relatively easy to synthesize, and high yields can be obtained. The limitations of using this compound in lab experiments include its limited solubility in water, which can make it difficult to use in certain assays. This compound also has a relatively short half-life, which can limit its effectiveness in certain experiments.

Orientations Futures

There are several future directions for the study of 3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione. One direction is to further investigate its mechanism of action, particularly with regard to its inhibition of Akt. Another direction is to study the compound's effects on other signaling pathways and cellular processes. Additionally, the potential use of this compound as a therapeutic agent for type 2 diabetes and cancer should be further explored. Finally, the development of more potent and selective analogs of this compound could lead to the discovery of new therapeutic agents.

Méthodes De Synthèse

The synthesis of 3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 4-fluorobenzylamine with 4-methoxy-3-methylbenzaldehyde in the presence of sodium hydroxide to form the Schiff base. The Schiff base is then reacted with thiazolidine-2,4-dione in the presence of acetic acid to form this compound. The synthesis method has been optimized to obtain high yields of the compound.

Applications De Recherche Scientifique

3-(4-Fluorobenzyl)-5-(4-methoxy-3-methylbenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antidiabetic, and anticancer properties. The compound has been studied for its ability to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a target for the treatment of type 2 diabetes. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Propriétés

Formule moléculaire

C19H16FNO3S

Poids moléculaire

357.4 g/mol

Nom IUPAC

(5Z)-3-[(4-fluorophenyl)methyl]-5-[(4-methoxy-3-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H16FNO3S/c1-12-9-14(5-8-16(12)24-2)10-17-18(22)21(19(23)25-17)11-13-3-6-15(20)7-4-13/h3-10H,11H2,1-2H3/b17-10-

Clé InChI

DUOSSFORSUAFLL-YVLHZVERSA-N

SMILES isomérique

CC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OC

SMILES

CC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OC

SMILES canonique

CC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.